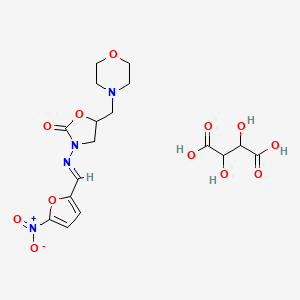
Furaltadone (+)-tartrate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furaltadone (+)-tartrate salt is a synthetic antibiotic belonging to the nitrofuran class of compounds. It is widely used for its antimicrobial properties, particularly in veterinary medicine to treat infections such as coccidiosis and turkey blackhead . Furaltadone is known for its effectiveness against a broad spectrum of bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furaltadone (+)-tartrate salt typically involves the reaction of 5-nitrofurfuraldehyde with morpholine to form 5-morpholinomethyl-3-(5-nitrofurfurylidene)amino-2-oxazolidinone. This intermediate is then reacted with tartaric acid to form the (+)-tartrate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrothermal techniques and solid-state reactions to produce the desired compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Furaltadone (+)-tartrate salt undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of nitrofurans with altered functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrofuran derivatives
Wissenschaftliche Forschungsanwendungen
Furaltadone (+)-tartrate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nitrofuran chemistry and reactions.
Biology: Investigated for its antimicrobial properties and effects on bacterial cell walls.
Medicine: Explored for its potential use in treating bacterial infections in humans and animals.
Industry: Used in the development of antimicrobial coatings and materials .
Wirkmechanismus
Furaltadone (+)-tartrate salt exerts its effects by interfering with bacterial protein synthesis. It targets the bacterial ribosome, inhibiting the translation process and leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Nitrofurazone
Uniqueness
Furaltadone (+)-tartrate salt is unique due to its specific molecular structure, which provides a broad spectrum of antimicrobial activity. It is particularly effective against certain bacterial strains that are resistant to other nitrofuran antibiotics .
Eigenschaften
Molekularformel |
C17H22N4O12 |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+; |
InChI-Schlüssel |
NUQMJOZPYRELIB-FJUODKGNSA-N |
Isomerische SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


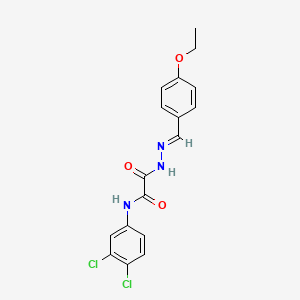
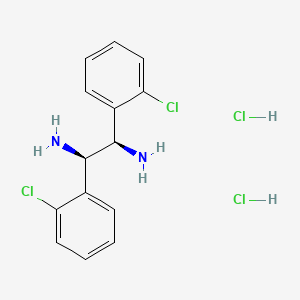
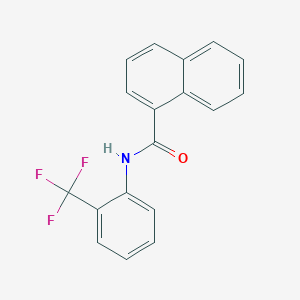
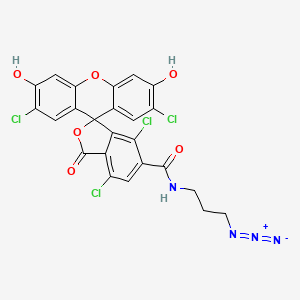
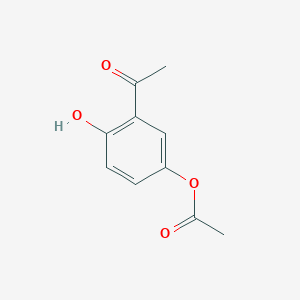
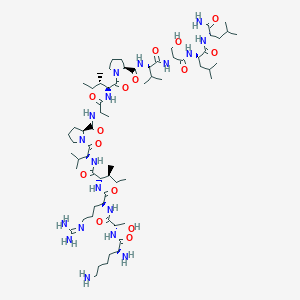
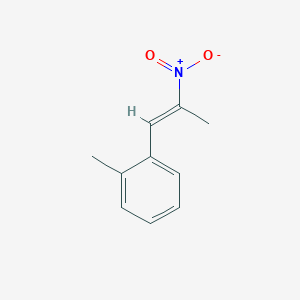
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B15087108.png)
![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B15087117.png)
![tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15087139.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087141.png)
